molecular formula C10H16F2N2O B6949358 N-[(1-aminocyclobutyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide

N-[(1-aminocyclobutyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide

Cat. No.: B6949358
M. Wt: 218.24 g/mol
InChI Key: QSQWDPIKKDGPFD-UHFFFAOYSA-N
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Description

N-[(1-aminocyclobutyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane and cyclobutane rings

Properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-8(5-10(8,11)12)7(15)14-6-9(13)3-2-4-9/h2-6,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQWDPIKKDGPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C(=O)NCC2(CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclobutyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the amino group. The difluoromethylcyclopropane moiety is then synthesized separately and coupled with the aminocyclobutyl intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclobutyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(1-aminocyclobutyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[(1-aminocyclobutyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine
  • tert-Butyl N-[(1-aminocyclobutyl)methyl]carbamate

Uniqueness

N-[(1-aminocyclobutyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide is unique due to its combination of cyclopropane and cyclobutane rings, along with the presence of difluoromethyl and amino groups

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